![molecular formula C16H11BrN2O B1673391 肯保隆 CAS No. 142273-20-9](/img/structure/B1673391.png)
肯保隆
概述
描述
3,2-dbenzazepin-6(5H)-one, is a small-molecule inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3β (GSK3β) . It is a member of the paullone family, which are known for their ability to inhibit CDKs . Kenpaullone has been studied for its potential therapeutic applications in cancer treatment, neuroprotection, and pain management .
科学研究应用
Pain Management
Mechanism of Action
Kenpaullone has been identified as an effective analgesic in preclinical models of pathological pain. It enhances the expression and function of the KCC2 transporter in neurons by inhibiting GSK3β, leading to a normalization of inhibitory neurotransmission. This mechanism is crucial for alleviating pain associated with nerve injury and bone cancer .
Case Studies
- Nerve Injury Model : In studies involving mouse models of nerve injury, kenpaullone significantly restored KCC2 expression and GABA-evoked chloride reversal potential in the spinal cord dorsal horn, which correlated with reduced pain-like behaviors .
- Bone Cancer Pain : Kenpaullone was also effective in models simulating pain from cancer cell seeding in the femur, demonstrating prolonged and profound pain relief .
Cancer Therapy
Targeting Cancer Stem Cells
Kenpaullone has shown promise in targeting glioblastoma stem cells and overcoming chemoresistance to temozolomide (TMZ). The compound enhances the efficacy of TMZ by inhibiting GSK3β, thereby suppressing tumor growth and increasing survival rates in preclinical models .
Case Studies
- Combination Therapy with Temozolomide : In vivo studies demonstrated that kenpaullone combined with TMZ resulted in a 97.8% reduction in tumor growth compared to controls. This combination therapy also significantly prolonged survival times compared to TMZ alone .
- Breast and Prostate Cancers : Kenpaullone has been reported to inhibit GSK3β and CDK activity, making it a candidate for treating various cancers beyond glioblastoma, including breast and prostate cancers .
Neuroprotection
Applications in Neurodegenerative Diseases
Kenpaullone's dual inhibition of GSK3 and HGK kinases has been linked to improved survival rates of motor neurons derived from amyotrophic lateral sclerosis (ALS) patients. This suggests potential applications in neurodegenerative disease treatment .
Case Studies
- Motor Neuron Survival : In a study focusing on ALS, kenpaullone significantly prolonged the survival of human motor neurons derived from induced pluripotent stem cells, highlighting its neuroprotective properties .
- Ebola Virus Research : Kenpaullone exhibited dose-dependent efficacy against Ebola virus infection in vitro without causing cellular toxicity, indicating its potential utility in infectious disease contexts as well .
Summary Table of Applications
Application Area | Mechanism | Key Findings |
---|---|---|
Pain Management | Enhances KCC2 expression | Reduces pain-like behavior in nerve injury models |
Cancer Therapy | Inhibits GSK3β | Enhances TMZ efficacy; reduces tumor growth significantly |
Neuroprotection | Dual inhibition of kinases | Improves survival of motor neurons in ALS models |
Infectious Disease | Inhibits viral replication | Effective against Ebola virus without toxicity |
作用机制
生化分析
Biochemical Properties
Kenpaullone interacts with several enzymes and proteins. It inhibits GSK-3β, Cdk1/cyclin B, Cdk2/cyclin A, Cdk5/p25, and lymphocyte kinase with IC50 values of 0.23, 0.4, 0.68, 0.85, and 0.47 μM, respectively . These interactions are crucial in regulating various biochemical reactions in the cell.
Cellular Effects
Kenpaullone has significant effects on various types of cells and cellular processes. It enhances neuronal differentiation in rat and human neural precursor cell cultures . It also promotes survival of motor neurons derived from mouse embryonic stem cells and from amyotrophic lateral sclerosis (ALS) patient iPS cells . Furthermore, it has been found to inhibit KLF4 expression and self-renewal in breast cancer stem cells in vitro .
Molecular Mechanism
Kenpaullone exerts its effects at the molecular level through several mechanisms. It acts by competitive inhibition of ATP binding . Molecular modeling indicates that Kenpaullone can bind in the ATP binding site of CDK2 with residue contacts similar to those observed in the crystal structures of other CDK2-bound inhibitors .
Temporal Effects in Laboratory Settings
Over time, Kenpaullone has shown to have significant effects on cellular function in laboratory settings. For instance, it has been found to have robust and long-lasting analgesic effects in preclinical models of nerve injury and bone cancer pain .
Dosage Effects in Animal Models
The effects of Kenpaullone vary with different dosages in animal models. For instance, combination therapy with Kenpaullone and Temozolomide significantly prolonged survival time compared with Temozolomide monotherapy in mouse models .
Metabolic Pathways
Kenpaullone is involved in several metabolic pathways. It inhibits GSK3β, an enzyme that plays a key role in various metabolic processes
Transport and Distribution
It is known that Kenpaullone acts by competitive inhibition of ATP binding, suggesting that it may interact with transporters or binding proteins that recognize ATP or ATP-binding proteins .
Subcellular Localization
Given its role as an ATP-competitive inhibitor, it is likely that Kenpaullone localizes to areas of the cell where ATP-dependent processes occur, such as the cytoplasm and the vicinity of the cell membrane .
准备方法
肯帕酮可以通过多种合成路线合成。 一种常见的方法是使用溴化剂对保酮进行溴化,生成 9-溴保酮 . 反应条件通常包括在有机溶剂中使用溴或溴化剂。 工业生产方法可能涉及对这些合成路线进行优化,以提高产率和纯度 .
化学反应分析
肯帕酮经历几种类型的化学反应,包括:
氧化: 肯帕酮在特定条件下可以被氧化以形成各种氧化产物。
还原: 还原反应可用于修饰肯帕酮的结构,可能改变其生物活性。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂,硼氢化钠等还原剂,以及溴等卤化剂 . 这些反应形成的主要产物取决于所用条件和试剂。
相似化合物的比较
肯帕酮因其独特的结构和作用机制而在 CDK 抑制剂中独树一帜。 类似化合物包括:
阿尔斯特保酮: 另一种抑制 CDK 和 GSK3β 的保酮衍生物.
1-氮杂肯帕酮: 一种具有类似抑制 CDK 和 GSK3β 作用的相关化合物.
AZD5438: 一种具有神经保护作用的 CDK 和 GSK3α/β 抑制剂.
AT7519: 另一种具有潜在治疗应用的 CDK 和 GSK3α/β 抑制剂.
生物活性
Kenpaullone (KP) is a small molecule that has garnered attention for its diverse biological activities, particularly as an inhibitor of glycogen synthase kinase-3 beta (GSK-3β) and cyclin-dependent kinases (CDKs). This article delves into the compound's mechanisms, therapeutic potentials, and relevant case studies.
Kenpaullone functions primarily through the inhibition of GSK-3β and CDKs. The inhibition of GSK-3β is particularly significant as it plays a crucial role in various cellular processes, including cell survival, differentiation, and apoptosis. The compound has been shown to have an IC50 value of approximately 0.23 μM for GSK-3β, with varying potency against different CDKs (CDK1: 0.4 μM, CDK2: 0.68-0.85 μM) .
Biological Activity Highlights:
- GSK-3β Inhibition: Kenpaullone inhibits GSK-3β, leading to increased expression of the Kcc2 gene, which is crucial for maintaining inhibitory GABAergic neurotransmission .
- CDK Inhibition: It also inhibits several CDKs, which are vital for cell cycle regulation and have implications in cancer therapy .
- Neuroprotective Effects: Kenpaullone has demonstrated neuroprotective effects in various models, including those related to neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) .
Pain Management
Recent studies have highlighted kenpaullone's potential as an analgesic. In preclinical models of chronic pain associated with nerve injury and bone cancer, KP significantly reduced pain-like behaviors by enhancing Kcc2 expression in neurons. This mechanism restores GABAergic inhibition, which is often disrupted in chronic pain conditions .
Table 1: Kenpaullone's Effects on Pain Models
Study | Model | Result |
---|---|---|
Liedtke et al. (2023) | Nerve Injury | Significant reduction in pain-like behavior |
PMC8551327 (2021) | Bone Cancer | Enhanced Kcc2 expression; restored GABA function |
Neurodegenerative Diseases
Kenpaullone has shown promise in enhancing motor neuron survival in ALS models. It was found to prolong the survival of human motor neurons derived from ALS patients' induced pluripotent stem cells (iPSCs), outperforming other compounds previously tested .
Table 2: Kenpaullone's Efficacy in ALS Models
Study | Model | Outcome |
---|---|---|
Yao et al. (2013) | ALS iPSCs | Increased survival of motor neurons |
HSCI Study (2024) | Mouse Motor Neurons | Significant neuron survival increase |
Cancer Therapy
Kenpaullone has been investigated as a potential enhancer of temozolomide (TMZ), a common treatment for glioblastoma multiforme (GBM). Research indicates that when combined with TMZ, kenpaullone effectively suppresses cell viability and induces apoptosis in GBM cell lines .
Ebola Virus Inhibition
In a novel application, kenpaullone was identified as having dose-dependent efficacy against Ebola virus infection without causing cellular toxicity in human cell lines. This highlights its potential utility beyond traditional cancer therapies .
属性
IUPAC Name |
9-bromo-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O/c17-9-5-6-14-11(7-9)12-8-15(20)18-13-4-2-1-3-10(13)16(12)19-14/h1-7,19H,8H2,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUXFYAWXPMDOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3NC1=O)NC4=C2C=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161994 | |
Record name | 9-Bromo-7,12-dihydroindolo(3,2-d)(1)benzazepin-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10161994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142273-20-9 | |
Record name | Kenpaullone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142273-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kenpaullone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142273209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | kenpaullone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=664704 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Bromo-7,12-dihydroindolo(3,2-d)(1)benzazepin-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10161994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Kenpaullone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Kenpaullone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T72H2BL53P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。